Gadoteridol

MRI Contrast Relaxometry GBCA Comparison

Sourcing a macrocyclic GBCA with proven low gadolinium retention? Gadoteridol addresses NSF liability concerns and long-term tissue deposition risks. • Zero NSF cases in 141 dialysis patients after 198 exposures, consistent with ACR Group II classification. • Cerebellar Gd retention of 0.150 nmol/g - significantly lower than gadoterate (0.292) and gadobutrol (0.287). • 95.4% diagnostic accuracy for CNS lesions; balanced r₁ relaxivity (3.80 L·mmol⁻¹·s⁻¹ at 1.5T). Supplied as ≥98% pure powder; bulk quantities available for institutional procurement.

Molecular Formula C17H29GdN4O7
Molecular Weight 558.7 g/mol
CAS No. 120066-54-8
Cat. No. B1662839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadoteridol
CAS120066-54-8
Synonymsgadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane
gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane
gadolinium HP-DO3A
gadoteridol
Gd(DO3A)
Gd-HP-D03A
Gd-HP-DO3A
Gd-HPDO3A
Gd-hydroxypropyl-D03A
GdHPDO3A
Prohance
SQ 32,692
SQ 32692
SQ-32692
Molecular FormulaC17H29GdN4O7
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]
InChIInChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3
InChIKeyDPNNNPAKRZOSMO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 737 mg/mL
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3

Structure & Identifiers


Interactive Chemical Structure Model





Gadoteridol: Macrocyclic MRI Contrast Agent Overview


Gadoteridol (CAS 120066-54-8) is a macrocyclic, nonionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of lesions and abnormal vascularity, particularly within the central nervous system [1]. Its macrocyclic structure provides high thermodynamic and kinetic stability, minimizing the in vivo release of toxic free Gd³⁺ ions compared to linear GBCAs [2]. First approved in 1992, it has a long-standing safety record and is classified as an American College of Radiology (ACR) Group II agent, associated with a very low incidence of nephrogenic systemic fibrosis (NSF) [3].

Macrocyclic Stability
High thermodynamic/kinetic stability for research MRI, reducing free Gd³⁺ release in model systems compared to linear GBCAs.
Low NSF Risk Profile
ACR Group II agent with reported low NSF incidence in renal impairment research models; supports safety endpoint monitoring.
Balanced Relaxivity
Reported intermediate r1 at 1.5T supports balanced signal enhancement in CNS imaging research protocols.

Why Gadoteridol Is Not Interchangeable with Other Macrocyclic GBCAs


While all macrocyclic GBCAs share a fundamental structural class, direct substitution without evidence of equivalence is not scientifically justified. Key differences exist in physicochemical properties such as relaxivity, kinetic inertness, and in vivo gadolinium retention profiles, even among closely related compounds like gadobutrol and gadoterate meglumine [1]. These distinctions can impact image contrast, long-term tissue deposition, and, potentially, clinical safety profiles [2]. Therefore, a product-specific evidence base is required to guide rational selection and procurement decisions.

Relaxivity differences among macrocyclic GBCAs may shift contrast enhancement characteristics; protocol-specific validation is advised when substituting.
Kinetic inertness under acidic conditions varies; dissociation half-life may be shorter than some macrocyclic comparators, potentially affecting stability assumptions in research models.
Tissue gadolinium retention after repeated administration differs across agents; lower cerebellar deposition reported for gadoteridol may not be maintained with alternative GBCAs, impacting longitudinal deposition studies.

Head-to-Head Evidence: Gadoteridol vs. Macrocyclic Comparators


Relaxivity Comparison: Gadoteridol vs. Gadobutrol and Gadoterate

The T1 relaxivity (r1) of gadoteridol was directly compared to gadobutrol and gadoterate meglumine in human plasma at 1.5T and 3T. At 1.5T, gadoteridol exhibited an r1 of 3.80 ± 0.10 L/(mmol·s), which was significantly lower than gadobutrol's 4.78 ± 0.12 L/(mmol·s) but significantly higher than gadoterate meglumine's 3.32 ± 0.13 L/(mmol·s) [1]. This intermediate relaxivity profile means gadoteridol provides stronger signal enhancement than gadoterate but less than the high-concentration formulation of gadobutrol, offering a balanced performance for routine imaging.

Relaxivity at 1.5T
Head-to-head
Gadoteridol r1 = 3.80 ± 0.10 L/(mmol·s) Gadobutrol: 4.78 ± 0.12 · Gadoterate: 3.32 ± 0.13
Reported intermediate relaxivity; supports balanced signal enhancement in MRI research.
Human plasma, 37°C, 1.5T
MRI Contrast Relaxometry GBCA Comparison

Kinetic Inertness: vs. Gadobutrol and Gadoterate

In a controlled in vitro study measuring kinetic inertness under acidic conditions (pH 1.2, 37°C), gadoteridol demonstrated a dissociation half-life of 2.2 (2.0, 2.4) hours, which was markedly shorter than that of gadoterate (2.7 days) but comparable to gadobutrol (14.1 hours) [1]. However, in human plasma at physiological pH (7.4), the rate of gadolinium release from gadoteridol after 15 days was 0.20% (0.20, 0.21) of total Gd, which was not statistically different from gadobutrol (0.12%) and lower than gadopiclenol (0.20%) [1]. This indicates that while gadoteridol's kinetic inertness under extreme acidic challenge is lower than some macrocyclic peers, its stability under physiological conditions is robust and comparable to other clinically used macrocyclic agents.

Kinetic Inertness
Head-to-head
Dissociation t½: 2.2 h (acidic) Gadobutrol: 14.1 h · Gadoterate: 2.7 d
Shorter acid resistance; plasma stability comparable, model-dependent interpretation.
pH 1.2, 37°C; plasma release 0.20%
Stability Transmetallation Kinetic Inertness

NSF Risk in Hemodialysis Patients

A Veterans Administration study specifically evaluating the NSF risk of gadoteridol in a high-risk cohort of 141 patients on long-term hemodialysis identified zero cases of NSF after 198 gadoteridol exposures [1]. This finding, from a patient population with severely impaired renal function and thus at elevated risk for gadolinium retention, directly supports the classification of gadoteridol as a Group II (low NSF risk) agent by the American College of Radiology [2]. This evidence contrasts sharply with historical data for linear GBCAs, where NSF cases were documented in similar patient populations.

NSF Incidence
Reported
0%
0 cases / 198 exposures
Zero NSF events in high-risk renal cohort; supports safety endpoint monitoring in research models.
Retrospective, 141 hemodialysis patients
Safety NSF Renal Impairment

Cerebellar Gadolinium Retention: vs. Gadobutrol and Gadoterate

A preclinical study in rats directly compared gadolinium retention in brain tissue following repeated injections of macrocyclic GBCAs. Five weeks after the final dose, cerebellar gadolinium levels were significantly lower for gadoteridol (0.150 ± 0.022 nmol/g) compared to both gadoterate meglumine (0.292 ± 0.057 nmol/g) and gadobutrol (0.287 ± 0.056 nmol/g) [1]. This represents a nearly 50% reduction in retained Gd. Lower residual tissue gadolinium is a desirable characteristic, particularly in the context of long-term safety considerations.

Cerebellar Gd Retention
Head-to-head
Gadoteridol 0.150 ± 0.022 nmol/g Gadoterate: 0.292 ± 0.057 · Gadobutrol: 0.287 ± 0.056
Lower long-term tissue retention; supports repeat-dosing deposition studies.
Rat model, 5 weeks post-dose, p<0.001
Gadolinium Deposition Biodistribution Safety

Diagnostic Efficacy in CNS: vs. Gadobutrol and Gadoteric Acid

A prospective clinical study of 460 patients undergoing CNS MRI at 1.5T directly compared gadoteridol to a combined group receiving either gadobutrol or gadoteric acid. The study found no significant difference in diagnostic accuracy for malignancy detection between the gadoteridol group (95.4%) and the comparator group (96.9%) (P>0.75) [1]. Image quality was rated as good or excellent in both groups, and adverse event rates were similarly low (1.09% overall, P=0.972). This confirms that gadoteridol provides equivalent diagnostic performance to other commonly used macrocyclic GBCAs in a real-world clinical setting.

CNS Diagnostic Accuracy
Context-dependent
95.4%
vs. comparator group 96.9% (P>0.75)
Reported comparable diagnostic accuracy; no significant difference detected.
Prospective cohort, 460 subjects, 1.5T CNS MRI
CNS MRI Diagnostic Accuracy Comparative Efficacy

Formulation Concentration Comparison: Gadoteridol vs. Gadobutrol

Gadoteridol is formulated at a standard concentration of 0.5 mol/L, unlike gadobutrol which is supplied as a 1.0 mol/L solution [1]. A multicenter crossover trial (the TRUTH study) concluded that the higher concentration of gadobutrol provides no benefit for routine morphologic imaging of brain tumors when both agents are administered at the standard clinical dose of 0.1 mmol/kg [1]. This suggests that the higher concentration of gadobutrol, while potentially offering a smaller injection volume, does not translate to superior diagnostic information.

Formulation Concentration
Reported
0.5 mol/L
vs. gadobutrol 1.0 mol/L
Standard macrocyclic concentration; higher competitor concentration did not confer added research imaging benefit.
TRUTH multicenter crossover study
Formulation Dosing Concentration

Gadoteridol: Application Scenarios for Procurement and Research


CNS and Neuro-Oncology MRI Protocols

Gadoteridol provides non-inferior diagnostic accuracy (95.4%) for CNS malignancy detection compared to other macrocyclic GBCAs [1]. Its standard 0.5M formulation and balanced relaxivity profile (r1 = 3.80 L/(mmol·s) at 1.5T) make it a reliable, evidence-based choice for routine brain and spine imaging where high diagnostic performance is required without the need for higher-concentration or higher-relaxivity agents [2].

Renal Impairment and NSF Risk Mitigation

For institutions managing patients with chronic kidney disease or on hemodialysis, gadoteridol's safety profile is supported by a study showing zero cases of NSF in 141 dialysis patients after 198 exposures [3]. This data positions gadoteridol as a preferred option for minimizing NSF risk in this vulnerable population, consistent with ACR Group II classification [4].

Pediatric and Repeat-Dosing MRI Protocols

Preclinical data demonstrates that gadoteridol results in significantly lower long-term gadolinium retention in the cerebellum (0.150 nmol/g) compared to gadoterate (0.292 nmol/g) and gadobutrol (0.287 nmol/g) following repeated dosing [5]. This property is particularly compelling for pediatric applications or any clinical scenario requiring multiple contrast-enhanced MRI examinations over a patient's lifetime, where minimizing cumulative tissue exposure is a priority.

Formulary and Cost-Effectiveness Evaluations

Gadoteridol's clinical equivalence to other macrocyclic agents, as demonstrated in the TRUTH study and other comparative trials, supports its inclusion on hospital formularies where cost and value are key decision drivers [6]. The evidence that a higher-concentration formulation (gadobutrol 1.0M) offers no diagnostic advantage in routine imaging can be leveraged in negotiations and procurement decisions [6].

Application
Selection Property
Validation Focus
CNS tumor imaging research
Balanced relaxivity profile and reported comparable diagnostic accuracy
Accuracy endpoint review in neuro-oncology research models
Renal impairment model imaging
Macrocyclic stability and reported low NSF risk profile
Safety endpoint monitoring in renal impairment research cohorts
Repeat-dosing MRI research
Lower cerebellar gadolinium retention in preclinical models
Tissue deposition endpoint review in longitudinal imaging studies
Formulary evaluation research
Evidence of comparable diagnostic accuracy and absence of added benefit from higher-concentration alternatives
Cost-effectiveness assessment and formulary decision support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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